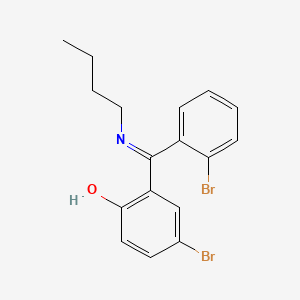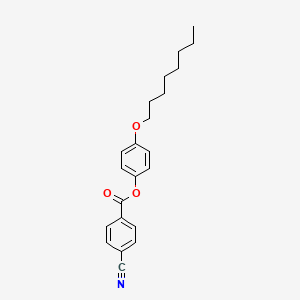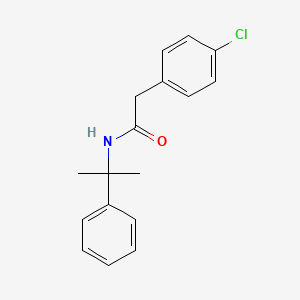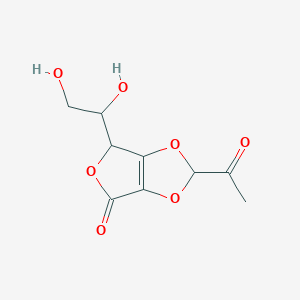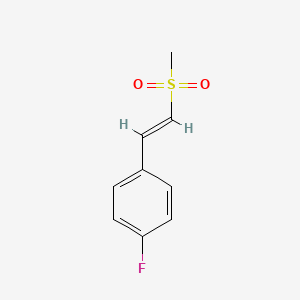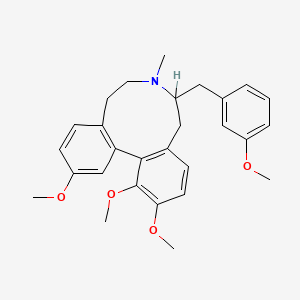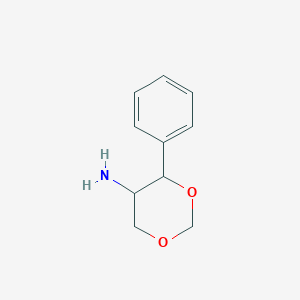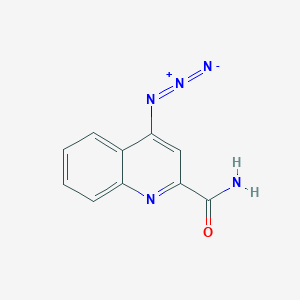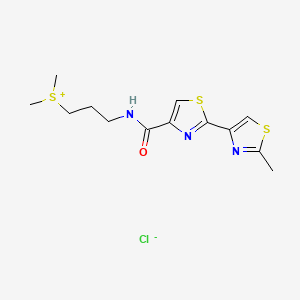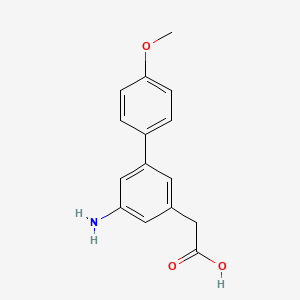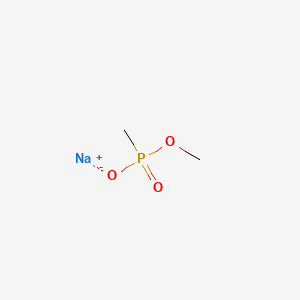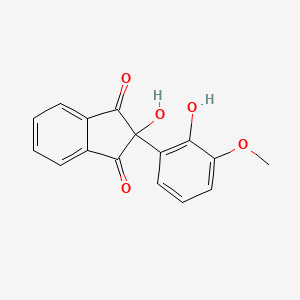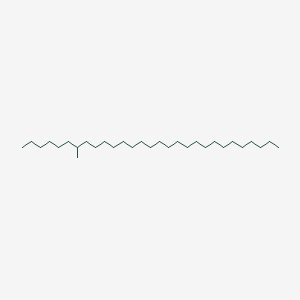
7-Methylnonacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylnonacosane is a long-chain hydrocarbon with the molecular formula C₃₀H₆₂ . It is a type of mono-methyl alkane, specifically a methyl-branched nonacosane. This compound is often found in the cuticles of insects and is believed to play a role in chemical communication, such as pheromone signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylnonacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a nonacosane precursor is reacted with a methylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective methylation at the 7th carbon position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar alkylation techniques. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Methylnonacosane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to convert the hydrocarbon into corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd) to produce saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂), palladium (Pd) catalyst
Substitution: Chlorine (Cl₂), bromine (Br₂), UV light, radical initiators
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
7-Methylnonacosane has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of long-chain hydrocarbons.
Biology: The compound is studied for its role in insect communication, particularly in pheromone signaling among social insects like ants and wasps.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases or conditions.
Mechanism of Action
The mechanism of action of 7-Methylnonacosane in biological systems involves its interaction with specific receptors on the cuticles of insects. These interactions trigger behavioral responses, such as mating or aggregation. The molecular targets are typically olfactory receptors that detect the presence of the compound and initiate a signaling cascade leading to the observed behavior .
Comparison with Similar Compounds
- 9-Methylnonacosane
- 11-Methylnonacosane
- 13-Methylnonacosane
Comparison: While all these compounds are methyl-branched nonacosanes, their biological activities and physical properties can vary based on the position of the methyl group. For example, 7-Methylnonacosane is unique in its specific role in pheromone signaling in certain insect species, whereas other isomers may have different biological functions or physical properties .
Properties
CAS No. |
76535-33-6 |
|---|---|
Molecular Formula |
C30H62 |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
7-methylnonacosane |
InChI |
InChI=1S/C30H62/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-29-30(3)28-26-9-7-5-2/h30H,4-29H2,1-3H3 |
InChI Key |
YWNHSHLIXCZRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate](/img/structure/B14438532.png)
